Cas no 956101-01-2 (3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid)
3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid
- 3-imidazo[1,2-a]pyrimidin-2-ylpropanoic acid
- ethyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate
- Imidazo[1,2-a]pyrimidine-2-propanoic acid
- 3-(4-hydroimidazo[1,2-a]pyrimidin-2-yl)propanoic acid
- 3-Imidazo[1,2-a]pyrimidin-2-yl-propionic acid
- 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid
- SCHEMBL12463811
- AKOS005606406
- DB-013687
- 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoicacid
- MFCD11520330
- DTXSID70655324
- 956101-01-2
- NJQSQSWSNPCGKB-UHFFFAOYSA-N
- STK695471
- CS-0094351
- BS-49421
-
- MDL: MFCD11520330
- Inchi: 1S/C9H9N3O2/c13-8(14)3-2-7-6-12-5-1-4-10-9(12)11-7/h1,4-6H,2-3H2,(H,13,14)
- InChI Key: NJQSQSWSNPCGKB-UHFFFAOYSA-N
- SMILES: O=C(CCC1=CN2C(N=CC=C2)=N1)O
Computed Properties
- Exact Mass: 191.06900
- Monoisotopic Mass: 191.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.5A^2
- XLogP3: 0.9
Experimental Properties
- Density: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Refractive Index: 1.673
- Solubility: Slightly soluble (29 g/l) (25 º C),
- PSA: 67.49000
- LogP: 0.74650
3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0694-5g |
IMIDAZO[1,2-A]PYRIMIDINE-2-PROPANOIC ACID |
956101-01-2 | 95% | 5g |
$1450 | 2023-09-07 | |
| Chemenu | CM166474-1g |
3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic acid |
956101-01-2 | 95+% | 1g |
$876 | 2021-08-05 | |
| Chemenu | CM166474-250mg |
3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic acid |
956101-01-2 | 95%+ | 250mg |
$247 | 2024-07-18 | |
| Chemenu | CM166474-1g |
3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic acid |
956101-01-2 | 95%+ | 1g |
$634 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1003230-5g |
3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid |
956101-01-2 | 95% | 5g |
$1650 | 2024-07-24 | |
| eNovation Chemicals LLC | D491352-1g |
IMIDAZO[1,2-A]PYRIMIDINE-2-PROPANOIC ACID |
956101-01-2 | 95% | 1g |
$912 | 2022-11-02 | |
| eNovation Chemicals LLC | D491352-5g |
IMIDAZO[1,2-A]PYRIMIDINE-2-PROPANOIC ACID |
956101-01-2 | 95% | 5g |
$1860 | 2022-11-02 | |
| eNovation Chemicals LLC | D491352-10G |
IMIDAZO[1,2-A]PYRIMIDINE-2-PROPANOIC ACID |
956101-01-2 | 95% | 10G |
$3000 | 2022-11-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BW694-200mg |
3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid |
956101-01-2 | 95+% | 200mg |
1294.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BW694-50mg |
3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid |
956101-01-2 | 95+% | 50mg |
517.0CNY | 2021-07-14 |
3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid Suppliers
3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid
Comprehensive Overview of 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid (CAS No. 956101-01-2)
3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid (CAS No. 956101-01-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. The compound belongs to the imidazo[1,2-a]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse applications in drug discovery and material science. Its molecular formula, C9H9N3O2, reflects a balanced combination of aromaticity and functional groups, making it a versatile intermediate for further chemical modifications.
In recent years, the demand for imidazo[1,2-a]pyrimidine derivatives has surged, driven by their role as key building blocks in the synthesis of bioactive molecules. Researchers have explored the potential of 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid in modulating enzyme activity, particularly in the context of kinase inhibition and GPCR targeting, which are hot topics in oncology and neurology. The compound's propanoic acid side chain further enhances its solubility and binding affinity, making it a promising candidate for structure-activity relationship (SAR) studies.
The synthesis of 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid typically involves multi-step reactions, including cyclization and carboxylation processes. Advanced techniques like microwave-assisted synthesis and flow chemistry have been employed to improve yield and purity, addressing the growing need for sustainable and efficient production methods. These innovations align with the broader trend of green chemistry, a topic frequently searched by professionals aiming to reduce environmental impact in chemical manufacturing.
From a pharmacological perspective, imidazo[1,2-a]pyrimidine scaffolds have shown promise in addressing drug-resistant infections and chronic inflammatory diseases, two areas of high public interest. The propanoic acid moiety in this compound may contribute to its anti-inflammatory properties, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). This connection has spurred investigations into its potential as a lead compound for novel therapeutics, particularly in autoimmune disorders like rheumatoid arthritis.
In the realm of computational chemistry, 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid has been subjected to molecular docking and QSAR modeling to predict its interactions with biological targets. Such studies are highly relevant to current searches on AI-driven drug discovery, as they demonstrate the integration of machine learning in optimizing drug candidates. The compound's balanced lipophilicity and hydrogen-bonding capacity make it a suitable subject for these computational approaches.
Quality control of 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid relies on advanced analytical techniques such as HPLC, LC-MS, and NMR spectroscopy, ensuring compliance with stringent regulatory standards. These methods are critical for researchers who frequently search for purity assessment protocols or analytical method validation guidelines. The compound's stability under various pH and temperature conditions has also been studied, addressing common queries about compound storage and handling best practices.
Beyond pharmaceuticals, 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid has potential applications in material science, particularly in the design of organic semiconductors and photocatalysts. Its conjugated π-system and electron-rich nitrogen atoms make it a candidate for optoelectronic materials, a trending topic in renewable energy research. This versatility underscores the compound's relevance across multiple disciplines, from medicine to sustainable technology.
In conclusion, 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid (CAS No. 956101-01-2) represents a multifaceted compound with broad scientific appeal. Its structural features, synthetic accessibility, and potential applications align with current research priorities, including targeted drug delivery, green synthesis, and smart materials. As investigations continue, this compound is poised to contribute significantly to advancements in both life sciences and industrial chemistry.
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